molecular formula C4H7NOS B14739130 N-Thiolan-2-ylidenehydroxylamine CAS No. 4781-84-4

N-Thiolan-2-ylidenehydroxylamine

Cat. No.: B14739130
CAS No.: 4781-84-4
M. Wt: 117.17 g/mol
InChI Key: KGPIHTGMMSZLCD-UHFFFAOYSA-N
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Description

N-Thiolan-2-ylidenehydroxylamine is an organic compound characterized by the presence of a thiolane ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Thiolan-2-ylidenehydroxylamine typically involves the reaction of thiolane derivatives with hydroxylamine. One common method includes the reaction of thiolane-2-carboxaldehyde with hydroxylamine hydrochloride under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Thiolan-2-ylidenehydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, usually under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

N-Thiolan-2-ylidenehydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for other functionalized thiolanes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-Thiolan-2-ylidenehydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The thiolane ring may also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-one oxime: Similar in structure but with a butane backbone.

    Acetone oxime: Contains an oxime group attached to an acetone backbone.

    N-pentan-2-ylidenehydroxylamine: Similar structure with a pentane backbone.

Uniqueness

N-Thiolan-2-ylidenehydroxylamine is unique due to the presence of the thiolane ring, which imparts distinct chemical properties compared to other oxime derivatives

Properties

IUPAC Name

N-(thiolan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c6-5-4-2-1-3-7-4/h6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPIHTGMMSZLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10786444
Record name N-Thiolan-2-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10786444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4781-84-4
Record name N-Thiolan-2-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10786444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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